molecular formula C10H14N4O4 B8805877 N'-(2,4-dinitrophenyl)-N,N-dimethylethane-1,2-diamine CAS No. 4119-48-6

N'-(2,4-dinitrophenyl)-N,N-dimethylethane-1,2-diamine

Cat. No. B8805877
CAS RN: 4119-48-6
M. Wt: 254.24 g/mol
InChI Key: XUPVXKLPNVKACM-UHFFFAOYSA-N
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Patent
US06762180B1

Procedure details

Prepared from 1-chloro-2,4-dinitro-benzene and N,N-dimethyl-ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17][NH2:18]>>[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17][NH:18][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.